REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](/[N:8]=[CH:9]/N(C)C)=[N:6][CH:7]=1.Cl[CH2:14][C:15](=[O:17])[CH3:16].C([O-])(O)=O.[Na+]>CC(O)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:14]([C:15](=[O:17])[CH3:16])=[CH:9][N:8]=2)[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)/N=C/N(C)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |